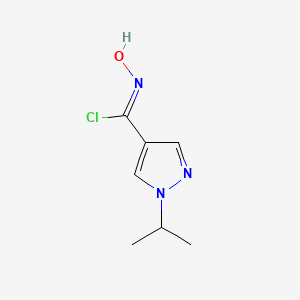

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride

Übersicht

Beschreibung

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with an isopropyl group and a carbimidoyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the desired carbimidoyl chloride derivative. The reaction conditions generally include:

Step 1: Reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as triethylamine.

Step 2: Treatment of the resulting hydroxamic acid with thionyl chloride under anhydrous conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride undergoes various chemical reactions, including:

Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbimidoyl chloride group can be reduced to form corresponding amines.

Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like primary or secondary amines, alcohols, or thiols under basic conditions.

Major Products

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Corresponding amines.

Substitution Products: Derivatives with nucleophiles replacing the chloride group.

Wissenschaftliche Forschungsanwendungen

Soluble Guanylate Cyclase (sGC) Stimulation

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride has been identified as a potential stimulator of soluble guanylate cyclase (sGC), which plays a crucial role in the nitric oxide (NO) signaling pathway. This pathway is significant in various physiological processes, including:

- Cardiovascular Health : The compound has shown promise in treating conditions such as pulmonary hypertension, systemic hypertension, and heart failure by enhancing the vasodilatory effects of NO through increased cyclic guanosine monophosphate (cGMP) levels .

- Wound Healing : By promoting NO signaling, it may also aid in wound healing processes, which are critical for recovery from injuries .

KDM5 Inhibition

Another vital application of this compound is its role as a KDM5 inhibitor. KDM5 proteins are involved in histone demethylation, which impacts gene expression and chromatin remodeling. The inhibition of KDM5 can have therapeutic implications in:

- Cancer Treatment : Compounds like this compound may reverse epigenetic modifications associated with cancer progression, thus serving as a potential treatment avenue for various cancers .

- Neuropsychiatric Disorders : The modulation of epigenetic factors through KDM5 inhibition may also address conditions such as Huntington's disease and Alzheimer's disease, where epigenetic dysregulation is implicated .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with hydroxylamine and carbimidoyl chlorides under controlled conditions. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

sGC Stimulation Studies

A study demonstrated that compounds stimulating sGC could significantly lower blood pressure in animal models of hypertension, showcasing their potential for clinical applications .

KDM5 Inhibitor Efficacy

Research involving KDM5 inhibitors has indicated that these compounds can induce apoptosis in cancer cell lines by restoring normal gene expression patterns disrupted by methylation changes. This highlights the therapeutic potential of this compound in oncology .

Wirkmechanismus

The mechanism of action of N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride involves its reactive functional groups. The hydroxylamine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The carbimidoyl chloride group can react with nucleophiles, leading to the formation of stable derivatives that can modulate biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide

- 5-amino-1H-pyrazole-4-carbonitrile

- 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates

Uniqueness

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride is unique due to its combination of a hydroxylamine group and a carbimidoyl chloride group on a pyrazole ring. This combination provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other pyrazole derivatives.

Biologische Aktivität

N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride is a compound that has garnered interest in the scientific community due to its diverse biological activities, particularly in the fields of cancer research and epigenetic regulation. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C7H10ClN3O

- Molecular Weight : 187.63 g/mol

This compound primarily functions as a KDM5 inhibitor . KDM5 (Lysine-specific demethylase 5) plays a crucial role in histone modification and gene expression regulation. Inhibition of KDM5 can lead to alterations in epigenetic states, potentially reversing aberrant gene expression associated with various cancers and other diseases .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Case Studies and Research Findings

- Anticancer Studies :

-

KDM5 Inhibition :

- Research indicated that this compound effectively inhibits KDM5 activity, leading to increased levels of trimethylated histones, which are often downregulated in cancer cells. This suggests a potential mechanism for its anticancer effects, as reactivation of silenced tumor suppressor genes may occur through this pathway .

- Inflammatory Response Modulation :

Eigenschaften

IUPAC Name |

(4Z)-N-hydroxy-1-propan-2-ylpyrazole-4-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-5(2)11-4-6(3-9-11)7(8)10-12/h3-5,12H,1-2H3/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXUYQLTUWOXJC-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=N1)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C=C(C=N1)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.